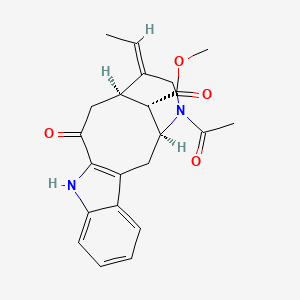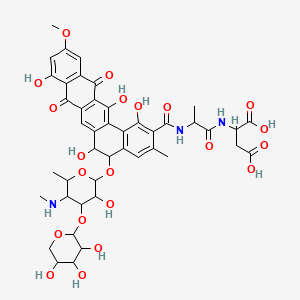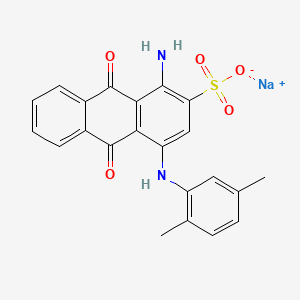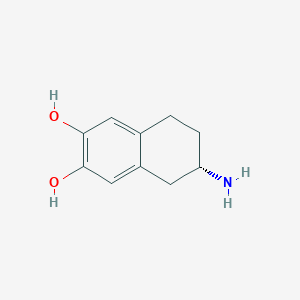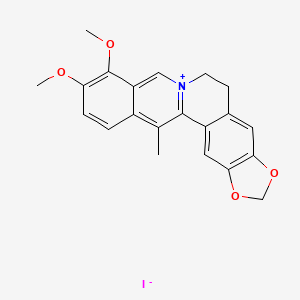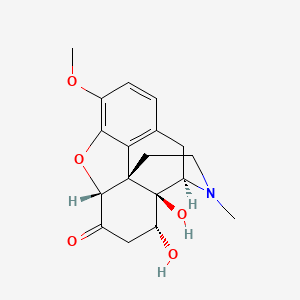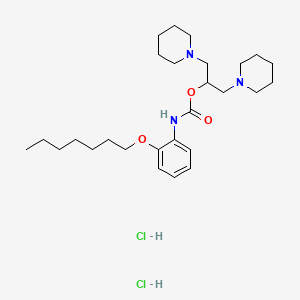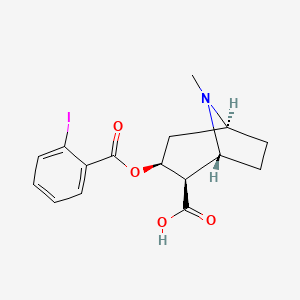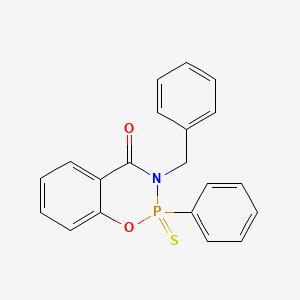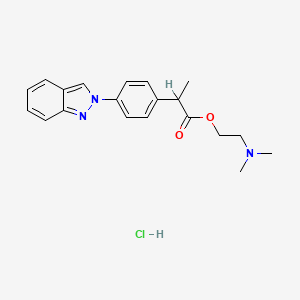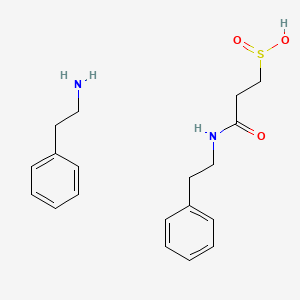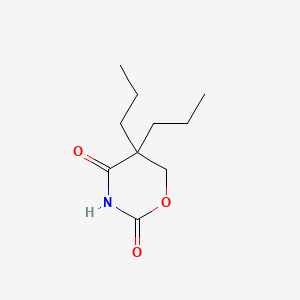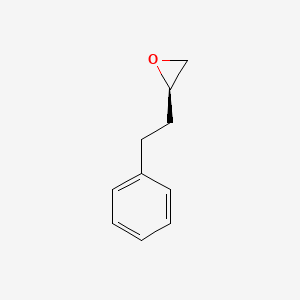
(2R)-2-(2-Phenylethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Phenylethyl)oxirane is an organic compound characterized by an oxirane ring (a three-membered cyclic ether) attached to a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Phenylethyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of styrene oxide with a Grignard reagent derived from phenylethyl bromide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using catalysts to enhance the reaction efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(2-Phenylethyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Phenylethyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-Phenylethyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene oxide: Similar in structure but lacks the phenylethyl group.
Phenyl glycidyl ether: Contains an oxirane ring attached to a phenyl group via an ether linkage.
Epichlorohydrin: Contains an oxirane ring with a chloromethyl group.
Uniqueness
(2R)-2-(2-Phenylethyl)oxirane is unique due to the presence of both the oxirane ring and the phenylethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
141036-66-0 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(2R)-2-(2-phenylethyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2/t10-/m1/s1 |
InChI-Schlüssel |
JVGAGAVQROERFI-SNVBAGLBSA-N |
Isomerische SMILES |
C1[C@H](O1)CCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(O1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


